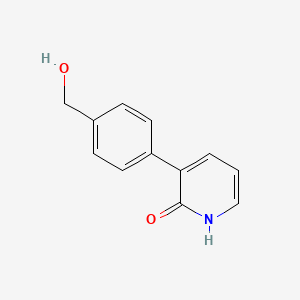
2-Hydroxy-6-(4-hydroxymethylphenyl)pyridine, 95%
Descripción general
Descripción
2-Hydroxy-6-(4-hydroxymethylphenyl)pyridine, 95% (2H6HMP95) is an organic compound that has a wide range of applications in the scientific research field. It is a highly versatile compound that is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 2H6HMP95 is also used as a reagent in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-(4-hydroxymethylphenyl)pyridine, 95% has a wide range of applications in the scientific research field. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used as a reagent in various biochemical and physiological studies. For example, 2-Hydroxy-6-(4-hydroxymethylphenyl)pyridine, 95% has been used in the synthesis of a novel series of compounds that have potential anti-tumor activity. It has also been used in the synthesis of a novel series of compounds that have potential anti-inflammatory activity.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-(4-hydroxymethylphenyl)pyridine, 95% is not fully understood. However, it is believed to act as a nucleophile, which is a molecule that is capable of forming covalent bonds with other molecules. This means that it can form bonds with other molecules, such as those found in proteins, nucleic acids, and lipids. This allows it to interact with these molecules and alter their structure and function.
Biochemical and Physiological Effects
2-Hydroxy-6-(4-hydroxymethylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-6-(4-hydroxymethylphenyl)pyridine, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a highly versatile compound that can be used in a variety of applications. Another advantage is that it is relatively easy to synthesize and purify. However, one of the main limitations is that it is not very stable and can decompose over time.
Direcciones Futuras
There are several potential future directions for 2-Hydroxy-6-(4-hydroxymethylphenyl)pyridine, 95%. One potential direction is to explore its potential therapeutic applications. For example, further research could be conducted to investigate its potential anti-inflammatory and anti-cancer properties. Another potential direction is to explore its potential applications in materials science. For example, further research could be conducted to investigate its potential use as a catalyst in the synthesis of polymers and other materials. Finally, further research could be conducted to investigate its potential use as a reagent in biochemical and physiological studies.
Métodos De Síntesis
2-Hydroxy-6-(4-hydroxymethylphenyl)pyridine, 95% is synthesized using a two-step reaction. The first step involves the reaction of 4-hydroxybenzaldehyde with pyridine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 2-hydroxy-6-(4-hydroxymethylphenyl)pyridine. The second step involves the purification of the product using a recrystallization process. The purity of the product can be determined by measuring the melting point of the product.
Propiedades
IUPAC Name |
6-[4-(hydroxymethyl)phenyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-4-6-10(7-5-9)11-2-1-3-12(15)13-11/h1-7,14H,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFWHVPRPBHFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682612 | |
| Record name | 6-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111114-64-7 | |
| Record name | 6-[4-(Hydroxymethyl)phenyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111114-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















